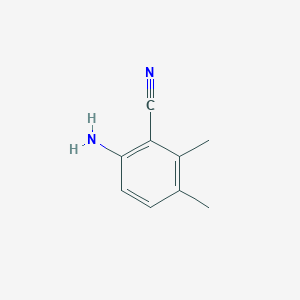
2,3-Bis((2,6-dichlorophenyl)amino)-1,4-difluoroanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis((2,6-dichlorophenyl)amino)-1,4-difluoroanthracene-9,10-dione: is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two 2,6-dichloroanilino groups attached to a 1,4-difluoroanthracene-9,10-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis((2,6-dichlorophenyl)amino)-1,4-difluoroanthracene-9,10-dione typically involves the reaction of 2,6-dichloroaniline with 1,4-difluoroanthracene-9,10-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Bis((2,6-dichlorophenyl)amino)-1,4-difluoroanthracene-9,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the dichloroanilino and difluoroanthracene groups, which impart specific reactivity to the compound.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, which can replace the chlorine atoms in the dichloroanilino groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2,3-Bis((2,6-dichlorophenyl)amino)-1,4-difluoroanthracene-9,10-dione is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with specific biological targets makes it a useful tool in biochemical assays and drug discovery.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may have applications in the treatment of certain diseases, such as cancer, due to its ability to modulate specific molecular pathways.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,3-Bis((2,6-dichlorophenyl)amino)-1,4-difluoroanthracene-9,10-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparación Con Compuestos Similares
- 2,3-Bis(2,4-dichloroanilino)-1,4-difluoroanthracene-9,10-dione
- 2,3-Bis(2,5-dichloroanilino)-1,4-difluoroanthracene-9,10-dione
- 2,3-Bis(2,6-dichloroanilino)-1,4-dichloroanthracene-9,10-dione
Uniqueness: 2,3-Bis((2,6-dichlorophenyl)amino)-1,4-difluoroanthracene-9,10-dione is unique due to the specific positioning of the dichloroanilino groups and the presence of fluorine atoms in the anthracene core. These structural features impart distinct chemical and biological properties to the compound, making it different from other similar compounds. The presence of fluorine atoms enhances the compound’s stability and reactivity, while the dichloroanilino groups contribute to its specific interactions with molecular targets.
Propiedades
Número CAS |
192770-42-6 |
|---|---|
Fórmula molecular |
C26H12Cl4F2N2O2 |
Peso molecular |
564.2 g/mol |
Nombre IUPAC |
2,3-bis(2,6-dichloroanilino)-1,4-difluoroanthracene-9,10-dione |
InChI |
InChI=1S/C26H12Cl4F2N2O2/c27-13-7-3-8-14(28)21(13)33-23-19(31)17-18(26(36)12-6-2-1-5-11(12)25(17)35)20(32)24(23)34-22-15(29)9-4-10-16(22)30/h1-10,33-34H |
Clave InChI |
TVGHQQDUUGAIJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3F)NC4=C(C=CC=C4Cl)Cl)NC5=C(C=CC=C5Cl)Cl)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-[(5-phenoxythiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B8594989.png)
![4-(3-t-Butoxy-phenyl)-2-morpholin-4-yl-5,6-dihydro-pyrrolo[2,3-d]pyrimidin-7-carbaldehyde](/img/structure/B8594998.png)
![4-Bromo-3-[(dimethylamino)methyl]aniline](/img/structure/B8595002.png)
![5-Methylene-10,11-dihydro-5H-dibenzo[a,d][7]annulene](/img/structure/B8595012.png)

![1,8-Bis{[2-(4-hydroxyphenyl)ethyl]amino}anthracene-9,10-dione](/img/structure/B8595021.png)

![2-[[4-[4-(3-Bromo-4-fluorophenyl)-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl methanesulfonate](/img/structure/B8595056.png)






